2-(4-Ethylthiophenyl)-5-fluorobenzoic acid

Description

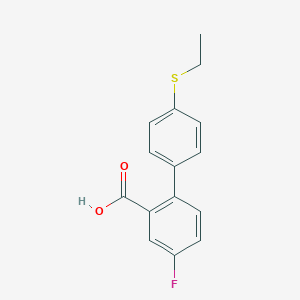

2-(4-Ethylthiophenyl)-5-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a thiophenyl substituent at the 2-position of the benzene ring, modified with an ethyl group at the para-position of the thiophene moiety. This compound belongs to a class of molecules designed to optimize physicochemical properties, such as solubility, bioavailability, and metabolic stability, through strategic substitution.

Properties

IUPAC Name |

2-(4-ethylsulfanylphenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2S/c1-2-19-12-6-3-10(4-7-12)13-8-5-11(16)9-14(13)15(17)18/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUSIXVMCPDQNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylthiophenyl)-5-fluorobenzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran or dimethylformamide

Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylthiophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The ethylthiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride or sodium borohydride

Substitution: Sodium methoxide or potassium tert-butoxide

Major Products

Oxidation: Sulfoxides or sulfones

Reduction: Alcohol derivatives

Substitution: Various substituted benzoic acids

Scientific Research Applications

2-(4-Ethylthiophenyl)-5-fluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Ethylthiophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom and the ethylthiophenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Ethylthiophenyl)-5-fluorobenzoic acid with five structurally related benzoic acid derivatives (Table 1), focusing on substituent effects on molecular properties.

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Key Observations

Substituent Effects on Acidity (pKa): The 3-aminocarbonylphenyl substituent in increases electron-withdrawing effects, yielding a pKa of 3.46, slightly higher than the cyclopentylsulfanyl analog (pKa 3.23) .

Molecular Weight and Hydrophobicity: Bulky substituents like the BOC-protected aminomethyl group in (269.27 g/mol) increase molecular weight and hydrophobicity, which may reduce aqueous solubility. In contrast, the cyclopentylsulfanyl group in (240.29 g/mol) balances lipophilicity and steric effects. The ethylthiophenyl substituent in the target compound is expected to confer intermediate lipophilicity, enhancing membrane permeability compared to polar groups like boronic acid .

Functional Group Reactivity:

- Boronic acid derivatives (e.g., ) enable unique reactivity in Suzuki-Miyaura cross-couplings but may compromise stability under physiological conditions. The thiophenyl group in the target compound offers metabolic resistance compared to hydrolytically labile groups like esters or amides .

Synthetic Accessibility:

- The dichloroaniline-substituted analog was synthesized via hydrolysis of an ester precursor under basic conditions (96% yield), suggesting that similar strategies could apply to the target compound.

Implications for Drug Design

The ethylthiophenyl substituent in this compound likely combines favorable metabolic stability (due to sulfur’s resistance to oxidation) with moderate lipophilicity, making it a candidate for further pharmacokinetic optimization. Compared to boronic acid derivatives or BOC-protected analogs , this compound may exhibit improved bioavailability and reduced off-target interactions.

Biological Activity

2-(4-Ethylthiophenyl)-5-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H11FOS

- Molecular Weight : 220.28 g/mol

- CAS Number : 1261903-54-1

Pharmacological Activity

This compound has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. The presence of the fluorine atom and the ethylthio group enhances its interaction with biological targets, potentially increasing its efficacy against certain cancers.

- Anti-inflammatory Effects : Some research suggests that benzoic acid derivatives exhibit anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase enzymes.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and inflammation.

- Cell Cycle Arrest : Studies have shown that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels, contributing to its anticancer and anti-inflammatory effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

-

Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures inhibited tubulin polymerization, which is crucial for cancer cell division. This suggests a potential mechanism for the anticancer activity of this compound.

-

Inflammation Model Study :

- In an animal model, compounds similar to this benzoic acid derivative showed significant reduction in inflammation markers when administered, indicating potential therapeutic effects in inflammatory diseases.

- Pharmacokinetic Studies :

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.